molecular formula C11H13Cl2NO3S B254884 2,3-dichloro-6-(1-pyrrolidinylsulfonyl)phenyl methyl ether

2,3-dichloro-6-(1-pyrrolidinylsulfonyl)phenyl methyl ether

Cat. No.: B254884
M. Wt: 310.2 g/mol
InChI Key: PDDJQTWBKGSXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-6-(1-pyrrolidinylsulfonyl)phenyl methyl ether is a chemical compound that features a pyrrolidine ring bonded to a sulfonyl group, which is further attached to a dichloro-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-6-(1-pyrrolidinylsulfonyl)phenyl methyl ether typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-dichloro-6-(1-pyrrolidinylsulfonyl)phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

  • Oxidation of the methoxy group can yield 3,4-dichloro-2-formylphenylsulfonylpyrrolidine.
  • Reduction of the sulfonyl group can produce 1-[(3,4-dichloro-2-methoxyphenyl)sulfanyl]pyrrolidine.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-dichloro-6-(1-pyrrolidinylsulfonyl)phenyl methyl ether has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-6-(1-pyrrolidinylsulfonyl)phenyl methyl ether involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The dichloro-methoxyphenyl group can enhance the compound’s binding affinity and specificity towards certain enzymes or receptors. The pyrrolidine ring provides structural stability and contributes to the overall bioactivity of the compound.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Pyrrolidine-2,5-diones: Compounds with similar structural features but different functional groups.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

Uniqueness: 2,3-dichloro-6-(1-pyrrolidinylsulfonyl)phenyl methyl ether is unique due to the presence of the dichloro-methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other pyrrolidine derivatives may not be as effective.

Properties

Molecular Formula

C11H13Cl2NO3S

Molecular Weight

310.2 g/mol

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C11H13Cl2NO3S/c1-17-11-9(5-4-8(12)10(11)13)18(15,16)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3

InChI Key

PDDJQTWBKGSXCD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCC2

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCC2

Origin of Product

United States

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